Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and two methyl groups at positions 2 and 4, along with a ketone group at position 6. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base such as sodium methoxide. This reaction proceeds via an aldol condensation followed by esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate
- Methyl 4-oxocyclohexane-1-carboxylate
- Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
Uniqueness
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is unique due to the specific positioning of its methyl and ketone groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Biological Activity
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring with a ketone and an ester functional group. Its molecular formula is C11H16O3, making it a versatile compound for various chemical reactions, including oxidation, reduction, and substitution reactions .
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound and its derivatives. For instance:
- Antifungal Activity : The compound exhibited significant antifungal properties against various strains of Candida, with zones of inhibition ranging from 19 mm to 20 mm for Candida tropicalis and Candida pseudotropicalis respectively. However, it showed resistance against Candida pelliculosa.
- Antibacterial Activity : In antibacterial assays, the compound demonstrated moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring 12 mm and 11.7 mm respectively. This suggests potential as a lead compound for developing new antimicrobial agents in response to rising antimicrobial resistance .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within microbial cells. The presence of both ketone and ester groups allows for nucleophilic attacks that can disrupt cellular functions. The compound's reactivity may lead to the formation of reactive intermediates that can inhibit essential enzymes or disrupt membrane integrity in pathogens .
Case Studies and Experimental Data
A variety of experimental studies have been conducted to evaluate the biological properties of this compound:
Study | Methodology | Findings |
---|---|---|
Study A | In vitro assays on fungal strains | Significant antifungal activity against Candida species |
Study B | Antibacterial susceptibility testing | Moderate antibacterial effects against Pseudomonas and Klebsiella |
Study C | Chemical synthesis and reactivity analysis | Demonstrated versatility in chemical transformations, enhancing potential biological applications |
These findings indicate that this compound may serve as a promising scaffold for developing novel antimicrobial agents .
Future Directions
The ongoing exploration into the biological activities of this compound suggests several avenues for future research:
- Optimization of Antimicrobial Potency : Further structural modifications could enhance its efficacy against resistant strains.
- Mechanistic Studies : Detailed studies on the mechanism of action can elucidate how this compound interacts at the molecular level with microbial targets.
- In Vivo Studies : Transitioning from in vitro studies to in vivo models would help assess the therapeutic potential and safety profile of this compound.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
BVTPTTKIGJOGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)OC)C |
Origin of Product |
United States |
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